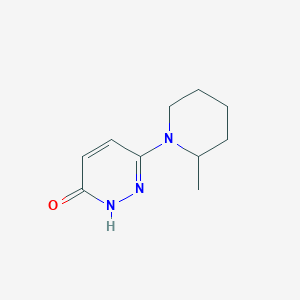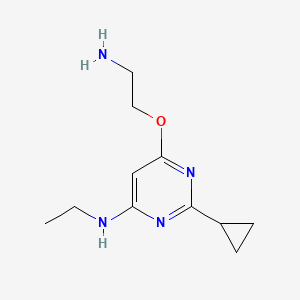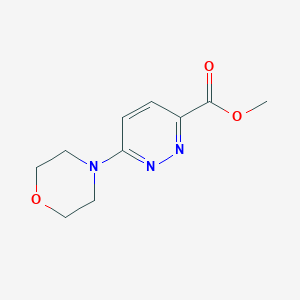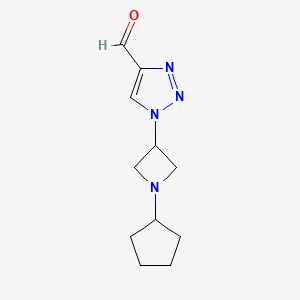
1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
説明
1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, commonly referred to as CPA-4-C, is a synthetic organic compound with a wide range of applications in the field of scientific research. CPA-4-C is a versatile compound with a unique structure and properties that make it suitable for use in a variety of laboratory experiments.
科学的研究の応用
CPA-4-C has a wide range of applications in the field of scientific research. It has been used as a reagent in various organic synthesis reactions, such as the synthesis of 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-triazolines. CPA-4-C is also used as a starting material in the synthesis of various biologically active compounds, such as antimicrobial agents and anti-cancer agents. Additionally, CPA-4-C has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and purines.
作用機序
The mechanism of action of CPA-4-C is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase. It is also believed that CPA-4-C may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPA-4-C are not yet fully understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 and aldehyde oxidase. Additionally, CPA-4-C may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT1A receptor.
実験室実験の利点と制限
The advantages of using CPA-4-C for laboratory experiments include its high reactivity and its ability to form stable compounds with other organic molecules. Additionally, CPA-4-C is relatively easy to synthesize and is inexpensive compared to other compounds with similar properties. The main limitation of using CPA-4-C is its limited solubility in aqueous solutions, which can make it difficult to use in certain laboratory experiments.
将来の方向性
The potential future directions for CPA-4-C include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted to optimize the synthesis process and to develop new synthetic methods for the production of CPA-4-C. Furthermore, further study could be conducted to explore the potential use of CPA-4-C in the synthesis of novel biologically active compounds.
特性
IUPAC Name |
1-(1-cyclopentylazetidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,8,10-11H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONWXZEFDWLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



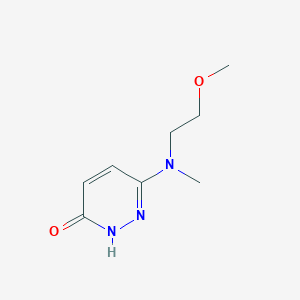


![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)

